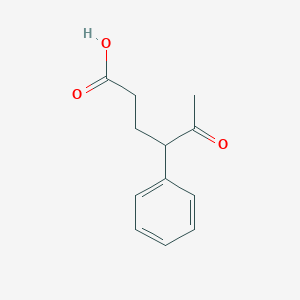

5-Oxo-4-phenylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-4-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)11(7-8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWZXZAFYLFVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-Oxo-4-phenylhexanoic acid" chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and potential synthesis of 5-Oxo-4-phenylhexanoic acid. The information is intended to support research and development activities where this molecule may be of interest.

Chemical Structure and Identification

This compound is a keto-carboxylic acid featuring a phenyl group at the alpha-position relative to the ketone. This structure offers multiple functional sites for chemical modification.

IUPAC Name: (4R)-5-oxo-4-phenylhexanoic acid (for the specific enantiomer)[1] Common Name: Caprochlorone[2][3] CAS Number: 20017-19-0[4] Molecular Formula: C₁₂H₁₄O₃[1]

Chemical Structure:

Note: The above DOT script is a conceptual representation and may not render a perfect chemical structure. The IUPAC name and SMILES string CC(=O)C(CCC(=O)O)C1=CC=CC=C1 define the precise structure.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, computed properties and data from closely related analogs provide valuable characterization insights.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| Molecular Weight | 206.24 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |

| XLogP3 | 1.4 | Computed by XLogP3[1] |

| Melting Point | Not available | Data for the pure acid is not published in the searched sources. |

| Boiling Point | Not available | Data for the pure acid is not published in the searched sources. |

| Melting Point (1-aminoadamantane salt) | 198.8-199.8° C | A patent reports the melting point for the salt with 1-aminoadamantane.[2][3] |

Spectroscopic Characterization (Expected)

-

¹H NMR:

-

Aromatic Protons: Multiplet signals expected in the range of δ 7.2-7.4 ppm corresponding to the monosubstituted phenyl ring.

-

Aliphatic Protons: Methylene (CH₂) and methine (CH) protons of the hexanoic acid chain would appear as complex multiplets between δ 2.0-4.0 ppm.

-

Methyl Protons: A singlet for the terminal methyl group (position 6) would be expected around δ 2.1 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbonyl (~170-180 ppm) and one for the ketone carbonyl (>200 ppm).

-

Aromatic Carbons: Signals would appear in the typical aromatic region of ~125-145 ppm.

-

Aliphatic Carbons: Signals corresponding to the methyl, methylene, and methine carbons would be observed in the upfield region (~20-60 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretches: Two distinct, strong absorption bands are expected. One for the carboxylic acid carbonyl (~1710 cm⁻¹) and another for the ketone carbonyl (~1720 cm⁻¹). Data from a related derivative shows ester and ketone C=O stretches around 1740 cm⁻¹ and 1680 cm⁻¹ respectively.[5]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) for C₁₂H₁₄O₃ would be observed at m/z 206.09. Fragmentation would likely involve the loss of the carboxyl group (-45 Da) and cleavage adjacent to the carbonyl and phenyl groups.

-

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly detailed in the searched literature. However, a plausible synthetic route can be inferred from the synthesis of a protected derivative, which utilizes a Mannich-type reaction.[5]

Proposed Synthesis Workflow: Michael Addition

A common method for synthesizing γ-keto acids involves the Michael addition of an enolate to an α,β-unsaturated carbonyl compound.

-

Reactant Preparation: Phenylacetone (B166967) would serve as the ketone component, and acrylic acid or an acrylate (B77674) ester (e.g., ethyl acrylate) would be the Michael acceptor.

-

Base-Catalyzed Addition: In the presence of a suitable base (e.g., sodium ethoxide in ethanol), the enolate of phenylacetone is generated. This enolate then attacks the β-carbon of the acrylate.

-

Work-up and Hydrolysis: The reaction is quenched with an acid. If an ester was used as the acceptor, a subsequent hydrolysis step (e.g., using aqueous NaOH followed by acidification) is required to yield the final carboxylic acid product.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity

Information on the specific biological signaling pathways involving this compound is limited. However, patent literature indicates that the compound, referred to as caprochlorone, demonstrates potential antiviral properties. Specifically, it has been used to form salts with the antiviral agent 1-aminoadamantane, and these resulting compounds show activity against various influenza strains.[2][3] This suggests a potential application in the development of antiviral therapeutics, although the mechanism of action is not described.

Caption: Logical relationship of this compound in forming an active antiviral salt.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US3310469A - Pharmaceutical compositions and methods utilizing 1-aminoadamantane and its derivatives - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate | 1456803-33-0 | Benchchem [benchchem.com]

"5-Oxo-4-phenylhexanoic acid" CAS number 20017-19-0 details

CAS Number: 20017-19-0

This technical guide provides a comprehensive overview of 5-Oxo-4-phenylhexanoic acid, a keto-carboxylic acid of interest to researchers and professionals in drug development and organic synthesis. This document collates available data on its chemical properties, potential synthetic pathways, and inferred biological relevance based on structurally related compounds.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |

| Molecular Weight | 206.24 g/mol | LookChem, PubChem[1][2] |

| IUPAC Name | This compound | LookChem[2] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

Note: The properties listed are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, the synthesis of structurally analogous compounds, such as 6-aryl-4-oxohexanoic acids, suggests a potential synthetic strategy.[3] This would likely involve a Michael addition reaction.

A plausible synthetic route could involve the conjugate addition of a phenyl-substituted nucleophile to a six-carbon electrophile containing a carboxylic acid moiety or a precursor. One potential approach is the Michael addition of a phenylacetone (B166967) enolate to an acrylic acid derivative.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for a potential synthesis and purification of this compound, based on common organic chemistry techniques.

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the activities of structurally related molecules can provide insights into its potential therapeutic applications.

Derivatives of 4-oxo-hexanoic acids have been investigated for their anti-inflammatory properties.[3] Specifically, some 6-aryl-4-oxohexanoic acids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase, key enzymes in the inflammatory cascade.[3] This suggests that this compound could potentially modulate inflammatory pathways.

The diagram below illustrates a simplified overview of the arachidonic acid signaling pathway, which is a common target for anti-inflammatory drugs.

Caption: Simplified arachidonic acid signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data is sparse, its structural similarity to known anti-inflammatory agents suggests that it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and investigate its biological activities and potential mechanisms of action.

References

- 1. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxo-4-phenylhexanoic Acid

This technical guide provides a comprehensive overview of 5-Oxo-4-phenylhexanoic acid, including its chemical identity, physicochemical properties, proposed synthesis and analytical methodologies, and potential areas of application for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The nomenclature and identification of this compound are crucial for accurate scientific communication. The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . For specific stereoisomers, the designation may vary, such as (4R)-5-oxo-4-phenylhexanoic acid [1].

-

4-Phenyl-5-oxohexanoic acid

-

Benzenepropanoic acid, β-acetyl-

It is important to distinguish this compound from its isomers, such as 4-oxo-6-phenylhexanoic acid, which has a different arrangement of the phenyl and oxo groups.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. Experimental data for this specific compound is limited in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 206.094294304 Da | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

Proposed Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the literature, the following protocols are proposed based on established organic chemistry principles for the synthesis and analysis of structurally related compounds.

Synthesis of this compound

Two plausible synthetic routes are the Michael addition and the Friedel-Crafts acylation.

3.1.1. Michael Addition Approach

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers a viable route.

Experimental Protocol:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl benzoylacetate in anhydrous ethanol (B145695). Add a solution of sodium ethoxide in ethanol dropwise at 0°C to form the enolate.

-

Michael Addition: To the enolate solution, add ethyl acrylate (B77674) dropwise at room temperature. Stir the reaction mixture for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Hydrolysis and Decarboxylation: Reflux the crude product with an aqueous solution of sodium hydroxide (B78521) to hydrolyze the ester groups. Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture to induce decarboxylation.

-

Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.

3.1.2. Friedel-Crafts Acylation Approach

Friedel-Crafts acylation involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst.[2][3][4][5]

Experimental Protocol:

-

Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride to glutaric anhydride and gently heat the mixture to form 4-(chloroformyl)butanoic acid.

-

Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride in dry benzene (B151609) at 0°C. Add the prepared 4-(chloroformyl)butanoic acid dropwise.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Analytical Methodologies

The following are proposed analytical methods for the characterization and quantification of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Due to the low volatility of the carboxylic acid, derivatization is recommended. A common method is esterification with diazomethane (B1218177) or silylation with a reagent like BSTFA.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detection: Scan mode to identify the molecular ion and fragmentation pattern.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Expected signals would include aromatic protons, a methine proton adjacent to the phenyl and keto groups, methylene (B1212753) protons, and a methyl group.

-

¹³C NMR: Expected signals would include carbons of the phenyl ring, the ketone carbonyl, the carboxylic acid carbonyl, and the aliphatic chain.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general analytical workflow for this compound.

Caption: Proposed Michael Addition Synthesis of this compound.

Caption: Proposed Friedel-Crafts Acylation Synthesis of this compound.

Caption: General Analytical Workflow for this compound.

Biological Activity and Applications

Currently, there is a notable lack of published research on the specific biological activities of this compound. Its primary relevance in scientific literature appears to be as a chemical intermediate. However, the presence of the keto-acid and phenyl functionalities suggests potential for biological interactions that warrant further investigation. Phenylalkanoic acids, as a class, are known to be involved in various metabolic processes. Future research could explore its potential as an enzyme inhibitor, a precursor for novel pharmaceutical compounds, or its role in metabolic pathways.

Conclusion

This compound is a compound with defined chemical properties but limited documented experimental and biological data. This guide provides a foundational understanding of its identity, physicochemical characteristics, and proposes robust methodologies for its synthesis and analysis based on established chemical principles. The provided workflows and diagrams offer a starting point for researchers interested in exploring this molecule further. The lack of biological studies presents an opportunity for novel research into the potential applications of this compound in medicinal chemistry and drug development.

References

- 1. (4R)-5-oxo-4-phenylhexanoic acid | C12H14O3 | CID 93515019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

"5-Oxo-4-phenylhexanoic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxo-4-phenylhexanoic acid, including its physicochemical properties, potential synthesis and analytical methodologies, and a discussion of its putative biological context. While specific research on this compound is limited, this document compiles relevant information from related molecules and established chemical principles to serve as a valuable resource for research and development.

Core Physicochemical Properties

This compound is a keto-carboxylic acid with a phenyl substituent. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(=O)C(CCC(=O)O)C1=CC=CC=C1 |

Hypothetical Synthesis Protocol: Michael Addition

Reaction Principle: The synthesis involves the base-catalyzed reaction between phenylacetone (B166967) and an acrylate (B77674) derivative, such as ethyl acrylate, followed by hydrolysis of the resulting ester.

Materials:

-

Phenylacetone

-

Ethyl acrylate

-

Sodium ethoxide (or another suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetone in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to generate the enolate.

-

Michael Addition: Slowly add ethyl acrylate to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Ester Hydrolysis: Once the reaction is complete, the mixture is quenched with a weak acid. For hydrolysis of the ethyl ester, a solution of sodium hydroxide (B78521) in water/ethanol is added, and the mixture is heated to reflux.

-

Workup and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and keto groups, the methylene (B1212753) protons of the hexanoic acid chain, and the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexanoic acid backbone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (206.24 m/z for [M]⁺ or 205.08 m/z for [M-H]⁻ in high-resolution mass spectrometry). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups. |

Potential Biological Significance

While there is a lack of direct research on the biological activities of this compound, the structural motifs present in the molecule suggest potential areas for investigation. Structurally related 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties, showing effects on eicosanoid biosynthesis.[2] Furthermore, other phenylalkanoic acid derivatives are known to possess a range of biological activities. For instance, some act as agonists for sphingosine-1-phosphate receptor 1 (S1P₁), which is a target for autoimmune diseases.[3]

Given these precedents, it is plausible that this compound could be explored for similar biological activities, such as anti-inflammatory or immunomodulatory effects. However, this remains speculative and requires dedicated biological screening and in-vitro/in-vivo studies.

Synthesis Workflow Diagram

The following diagram illustrates the proposed Michael addition synthesis pathway for this compound.

Caption: Proposed synthesis workflow for this compound via Michael addition.

References

- 1. (4R)-5-oxo-4-phenylhexanoic acid | C12H14O3 | CID 93515019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Oxo-4-phenylhexanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Oxo-4-phenylhexanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines generalized experimental protocols for acquiring such data and illustrates the typical workflow for spectroscopic analysis and structure elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data serves as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 7.20-7.40 | Multiplet | 5H | Ar-H |

| 3.60 | Triplet | 1H | CH |

| 2.80 | Triplet | 2H | -CH₂-COOH |

| 2.20 | Multiplet | 2H | -CH-CH₂-CH₂- |

| 2.10 | Singlet | 3H | -C(O)-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (Ketone) |

| ~178 | C=O (Carboxylic Acid) |

| ~140 | Ar-C (Quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~55 | -CH-Ph |

| ~32 | -CH₂-COOH |

| ~29 | -CH-CH₂-CH₂- |

| ~28 | -C(O)-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 3000-3100 | C-H stretch (Aromatic) |

| 2850-2960 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Ketone) |

| 1450-1600 | C=C stretch (Aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 188 | [M - H₂O]⁺ |

| 163 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., KBr, NaCl).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest and place it in a solution cell.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical approach to structure elucidation.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Logical relationship for structure elucidation using spectroscopic data.

Unveiling the Obscure Past: A Technical Guide to 5-Oxo-4-phenylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-4-phenylhexanoic acid, a γ-keto acid with the chemical identifier CAS 20017-19-0, holds a subtle yet noteworthy position in the landscape of organic chemistry. While not a widely recognized molecule, its structural motif appears in various synthetic pathways and holds potential for further chemical exploration. This technical guide delves into the limited historical information available on its discovery and synthesis, providing a detailed overview of the plausible synthetic routes. Due to the scarcity of dedicated research on this specific compound, this paper also explores the general historical context of γ-keto acid synthesis to provide a comprehensive understanding of the chemical principles underlying its creation. Experimental protocols, where available, are detailed, and quantitative data is presented for clarity.

A History Shrouded in Anonymity

The precise moment of discovery and the original pioneers behind the synthesis of this compound are not prominently documented in readily accessible scientific literature. Unlike many named reactions and celebrated molecules, its first appearance seems to be within the broader context of chemical synthesis, likely as an intermediate or a part of a larger study on keto acids. Its CAS number, 20017-19-0, provides a unique identifier, but a definitive "discovery paper" remains elusive.

The history of γ-keto acids, the class to which this compound belongs, is more established. Early methods for their synthesis date back to the late 19th and early 20th centuries, with reactions like the Stobbe condensation, discovered by Hans Stobbe in 1893, providing a foundational methodology. While no specific historical records directly link the Stobbe condensation to the first synthesis of this compound, it represents a plausible and historically significant route.

Synthetic Pathways: From Historical Methods to Modern Approaches

The synthesis of this compound can be approached through several established organic reactions. The following sections detail the most probable historical and contemporary methods.

The Stobbe Condensation: A Likely Historical Route

The Stobbe condensation is a powerful method for the formation of carbon-carbon bonds and the synthesis of alkylidene succinic acids and γ-keto acids. The reaction involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.

Reaction Scheme:

Fig. 1: Conceptual workflow of the Stobbe Condensation.

Detailed Experimental Protocol (Hypothetical based on the Stobbe Condensation):

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of phenylacetone (1 equivalent) and diethyl succinate (1.1 equivalents) in dry toluene (B28343) is prepared.

-

Addition of Base: A solution of potassium tert-butoxide (1.1 equivalents) in tert-butanol (B103910) is added dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After cooling, the reaction mixture is quenched with water and acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis and Decarboxylation: The resulting crude product (a half-ester) is then hydrolyzed by refluxing with aqueous sodium hydroxide (B78521). Subsequent acidification and heating will induce decarboxylation to yield this compound.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Michael Addition: A Versatile Alternative

The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is another viable route for the synthesis of this compound. In this case, the enolate of phenylacetone would act as the Michael donor, and an acrylate (B77674) ester would serve as the Michael acceptor.

Reaction Scheme:

Fig. 2: Logical flow of the Michael Addition route.

Detailed Experimental Protocol (Hypothetical based on Michael Addition):

-

Enolate Formation: Sodium ethoxide (1.1 equivalents) is added to a solution of phenylacetone (1 equivalent) in dry ethanol (B145695) at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Ethyl acrylate (1 equivalent) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethanol is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.

-

Isolation and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Physicochemical Data

Due to the limited specific literature, a comprehensive table of experimentally determined quantitative data is not available. However, based on its structure, the following properties can be predicted or are available from chemical databases.

| Property | Value | Source |

| CAS Number | 20017-19-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₄O₃ | - |

| Molecular Weight | 206.24 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water (predicted) | - |

Biological Activity and Potential Applications

There is currently no significant body of research dedicated to the biological activity of this compound. Its primary relevance in the scientific literature appears to be as a synthetic intermediate. However, the γ-keto acid moiety is present in various biologically active molecules. Further research would be required to elucidate any potential pharmacological or biological properties of this specific compound. The presence of both a keto and a carboxylic acid functional group, along with a phenyl ring, provides a scaffold that could be of interest for medicinal chemistry exploration.

Conclusion

This compound remains a molecule with an underexplored history and application profile. While its discovery is not clearly chronicled, its synthesis can be confidently approached through well-established methodologies such as the Stobbe condensation and Michael addition. This technical guide provides a foundational understanding of this compound for researchers and scientists, highlighting the need for further investigation into its specific properties and potential biological activities. The detailed hypothetical protocols offer a starting point for its synthesis and future studies, which may yet uncover a significant role for this unassuming γ-keto acid in the broader field of chemical and pharmaceutical sciences.

"5-Oxo-4-phenylhexanoic acid" potential biological activity

Introduction

5-Oxo-4-phenylhexanoic acid belongs to the class of aryl-keto acids, a group of compounds that have attracted interest in drug discovery due to their diverse biological activities. The structural motif of a phenyl group in proximity to a keto-acid chain is found in various compounds with known pharmacological properties. This guide synthesizes the available preclinical data on its closest analogues to build a profile of its potential biological activity, focusing on anti-inflammatory effects.

Potential Biological Activity: Anti-inflammatory Effects

The most probable biological activity of this compound is the modulation of inflammatory pathways. This is inferred from studies on a series of 6-aryl-4-oxohexanoic acids, which are structural isomers and close analogues. These compounds have been evaluated for their ability to mitigate acute inflammation.[1][2][3]

In Vivo Anti-inflammatory Activity

The primary evidence for the anti-inflammatory potential comes from the carrageenan-induced rat paw edema model, a standard assay for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] In this model, various 6-aryl-4-oxohexanoic acid derivatives demonstrated the ability to reduce swelling, indicating a clear anti-inflammatory effect.

The data for the unsaturated precursors (6-aryl-4-oxohex-5-enoic acids) and the saturated 6-aryl-4-oxohexanoic acids are summarized below. Notably, some of the unsaturated precursors, like compound IIe with a 4-biphenyl substituent, showed higher activity than the reference drug fenbufen (B1672489) at certain time points.[1][5] The saturated analogues (IIIa and IIIc), which are more closely related to this compound, generally exhibited moderate anti-inflammatory activity.[5]

Table 1: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acid Analogues [5]

| Compound | Aryl Group | 1h | 2h | 3h | 6h |

| Fenbufen (Reference) | - | 0.85% | 19.80% | 24.86% | 25.54% |

| IIa | Phenyl | 15.35% | 17.90% | 23.94% | 25.84% |

| IIc | 4-Chlorophenyl | 19.15% | 16.29% | 20.30% | 21.06% |

| IId | 4-Methoxyphenyl | 0.85% | 13.41% | 18.49% | 18.42% |

| IIe | 4-Biphenyl | 11.64% | 25.08% | 24.06% | 18.21% |

| IIIa | Phenyl | 0.85% | 14.00% | 11.69% | 13.01% |

| IIIc | 4-Chlorophenyl | 14.26% | 1.14% | 0.30% | 1.38% |

| Data represents the percentage inhibition of carrageenan-induced rat paw edema at a dose of 50 mg/kg. |

Mechanism of Action: Eicosanoid Biosynthesis Pathway

The anti-inflammatory effects of NSAIDs are typically mediated through the inhibition of enzymes in the arachidonic acid (AA) cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[6] These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6]

The 6-aryl-4-oxohexanoic acid derivatives were tested for their effects on eicosanoid biosynthesis in a human whole blood assay.[1][2][3] However, most of the tested compounds showed only weak inhibitory activity on the key enzymes of arachidonic acid metabolism in this in vitro model.[5] This suggests that their in vivo anti-inflammatory effects might be due to other mechanisms or could be a result of in vivo metabolic activation to more potent forms.[5]

Below is a diagram illustrating the potential site of action within the eicosanoid biosynthesis pathway.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. benchchem.com [benchchem.com]

- 6. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

5-Oxo-4-phenylhexanoic Acid: A Versatile Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-4-phenylhexanoic acid, a gamma-keto acid, has emerged as a significant synthetic intermediate in the development of various pharmaceutical agents. Its unique structural features, comprising a carboxylic acid, a ketone, and a phenyl group, provide multiple reactive sites for the construction of complex heterocyclic scaffolds. This technical guide details the synthesis of this compound, its key chemical transformations, and its application in the synthesis of biologically active molecules, with a focus on pyridazinone and benzodiazepine (B76468) derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process involving a Michael addition reaction followed by hydrolysis.

Step 1: Michael Addition of Phenylacetone (B166967) to Ethyl Acrylate (B77674)

The synthesis commences with the base-catalyzed Michael addition of phenylacetone to ethyl acrylate. This reaction forms the carbon-carbon bond necessary for the hexanoic acid backbone.

Experimental Protocol:

To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), 13.4 g of phenylacetone is added dropwise at room temperature. Subsequently, 10 g of ethyl acrylate is added, and the reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is neutralized with dilute acetic acid and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude ethyl 5-oxo-4-phenylhexanoate.

Step 2: Hydrolysis of Ethyl 5-Oxo-4-phenylhexanoate

The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

The crude ethyl 5-oxo-4-phenylhexanoate is refluxed with a 10% aqueous solution of sodium hydroxide (B78521) for 2-3 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the this compound. The solid product is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol-water to afford the pure product.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Phenylacetone, Ethyl Acrylate | Sodium Ethoxide | Ethanol (B145695) | 4-6 hours | Reflux | ~85% (crude ester) |

| 2 | Ethyl 5-oxo-4-phenylhexanoate | 10% Sodium Hydroxide | Water | 2-3 hours | Reflux | ~90% (after recrystallization) |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, δ): 1.25 (t, 3H), 2.15 (s, 3H), 2.50-2.80 (m, 4H), 3.70 (t, 1H), 7.10-7.35 (m, 5H), 11.5 (br s, 1H).

-

¹³C NMR (CDCl₃, δ): 29.8, 33.5, 35.1, 54.2, 127.0, 128.6, 129.1, 138.5, 178.9, 208.1.

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1695 (C=O, ketone), 1600, 1495 (C=C, aromatic).

-

Mass Spectrum (m/z): 206 (M⁺).

Applications as a Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities, including antihypertensive and cardiotonic effects.[1][2][3] this compound can be readily cyclized with hydrazine (B178648) derivatives to form 6-phenyl-4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol for the Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one:

A mixture of this compound (2.06 g, 10 mmol) and hydrazine hydrate (B1144303) (0.5 g, 10 mmol) in 20 mL of ethanol is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Table 2: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

| Reactants | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound, Hydrazine hydrate | Ethanol | 6-8 hours | Reflux | ~88% |

Logical Workflow for the Synthesis of Pyridazinone Derivatives:

Caption: Synthetic pathway from starting materials to the pyridazinone drug scaffold.

Many pyridazinone derivatives exhibit their antihypertensive effects by acting as vasodilators, potentially through mechanisms involving the modulation of ion channels in vascular smooth muscle cells or by inhibiting phosphodiesterase 3 (PDE3).

Signaling Pathway for Vasodilation:

Caption: Proposed signaling pathway for pyridazinone-induced vasodilation.

Synthesis of Benzodiazepine Derivatives

Gamma-keto acids are also valuable precursors for the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[4] The synthesis typically involves the condensation of the γ-keto acid with an o-phenylenediamine (B120857) derivative.

Experimental Protocol for a Benzodiazepine Analog:

A solution of this compound (2.06 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a mixture of xylene (30 mL) and n-butanol (10 mL) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is continued for 12-16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the corresponding benzodiazepine derivative.

Table 3: Synthesis of a Benzodiazepine Analog

| Reactants | Solvent | Reaction Time | Temperature | Yield (%) |

| This compound, o-Phenylenediamine | Xylene/n-Butanol | 12-16 hours | Reflux | ~65% |

Logical Workflow for the Synthesis of Benzodiazepine Derivatives:

Caption: General synthetic route to benzodiazepine derivatives.

The anticonvulsant effects of many benzodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

Signaling Pathway for Benzodiazepine Action:

Caption: Mechanism of anticonvulsant action of benzodiazepines.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups allow for the efficient construction of diverse and biologically important heterocyclic scaffolds, including pyridazinones and benzodiazepines. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of novel therapeutic agents based on this promising building block.

References

- 1. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The-efficacy-of-different-benzodiazepine-treatments-in-combination-with-a-ketogenic-diet [aesnet.org]

An In-depth Technical Guide to 5-Oxo-4-phenylhexanoic Acid and its Derivatives: Focus on 6-Oxo-4-phenyl-hexanoic Acid Analogs as RORγt Inverse Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct literature on 5-oxo-4-phenylhexanoic acid is limited, this guide focuses on the closely related and extensively studied 6-oxo-4-phenyl-hexanoic acid derivatives. These analogs have emerged as a promising class of therapeutic agents, particularly as inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases.[1] By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), offering a potential treatment modality for conditions such as psoriasis and rheumatoid arthritis.[2][3] This technical guide provides a comprehensive overview of the synthesis, potential applications, quantitative biological data, and detailed experimental protocols for 6-oxo-4-phenyl-hexanoic acid derivatives.

Synthesis of 6-Aryl-4-Oxohexanoic Acid Derivatives

A general and effective method for the synthesis of 6-aryl-4-oxohexanoic acids involves a two-step process. The initial step is a condensation reaction between an appropriate aromatic aldehyde and levulinic acid. This reaction is typically catalyzed by piperidine (B6355638) and acetic acid in toluene, leading to the formation of a 6-aryl-4-oxohex-5-enoic acid intermediate. The subsequent step involves the reduction of the carbon-carbon double bond of the arylidene derivative. This is commonly achieved through catalytic hydrogenation using palladium on carbon (10% Pd/C) as the catalyst at room temperature to yield the final 6-aryl-4-oxohexanoic acid.[4][5]

A plausible synthetic pathway for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, a representative derivative, is illustrated below.[6]

Caption: Proposed synthetic pathway for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid.

Potential Applications: RORγt Inverse Agonism

The primary therapeutic potential of 6-oxo-4-phenyl-hexanoic acid derivatives lies in their activity as inverse agonists of RORγt. RORγt is a nuclear receptor that plays a critical role in the differentiation and function of Th17 cells.[7] These cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[1] In autoimmune diseases, the Th17 pathway is often dysregulated, leading to chronic inflammation and tissue damage.

By binding to the ligand-binding domain of RORγt, 6-oxo-4-phenyl-hexanoic acid derivatives act as inverse agonists, which means they reduce the constitutive activity of the receptor.[8] This leads to the inhibition of RORγt-mediated gene transcription, resulting in a significant reduction in the production of IL-17A and other pro-inflammatory cytokines.[2] This mechanism of action makes these compounds attractive candidates for the treatment of a range of autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[7]

Signaling Pathway of RORγt in Th17 Cells

References

- 1. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxo-4-phenylhexanoic acid from Phenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 5-Oxo-4-phenylhexanoic acid from phenylacetone (B166967). The synthesis is a two-step process commencing with a base-catalyzed Michael addition of phenylacetone to ethyl acrylate (B77674), followed by the hydrolysis of the resulting ester. This application note includes comprehensive experimental procedures, expected quantitative data, and predicted characterization data to guide researchers in this synthesis.

Introduction

This compound is a γ-keto acid containing a phenyl substituent, a structural motif of interest in medicinal chemistry and drug development. γ-keto acids are versatile intermediates for the synthesis of various heterocyclic compounds and can exhibit a range of biological activities. The following protocol outlines a reliable method for the synthesis of this target molecule, starting from readily available commercial reagents.

Synthetic Scheme

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

-

Step 1: Michael Addition. Phenylacetone is deprotonated at the α-carbon using a base to form an enolate, which then undergoes a conjugate addition to ethyl acrylate to yield ethyl 5-oxo-4-phenylhexanoate.

-

Step 2: Hydrolysis. The resulting ethyl ester is hydrolyzed under basic conditions, followed by an acidic workup, to afford the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-oxo-4-phenylhexanoate (Michael Addition)

Materials:

-

Phenylacetone

-

Ethyl acrylate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium hydroxide (0.40 g, 10 mmol) in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer, add phenylacetone (13.42 g, 100 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enolate.

-

Add ethyl acrylate (11.01 g, 110 mmol) dropwise to the reaction mixture over a period of 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of water and extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-oxo-4-phenylhexanoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Hydrolysis)

Materials:

-

Crude ethyl 5-oxo-4-phenylhexanoate

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude ethyl 5-oxo-4-phenylhexanoate (assuming approximately 100 mmol) in methanol (100 mL).

-

Add a solution of potassium hydroxide (11.22 g, 200 mmol) in water (20 mL).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until TLC indicates the disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Phenylacetone | Ethyl Acrylate | Sodium Hydroxide | Ethyl 5-oxo-4-phenylhexanoate (Intermediate) | Potassium Hydroxide | This compound (Product) |

| Molecular Formula | C₉H₁₀O | C₅H₈O₂ | NaOH | C₁₄H₁₈O₃ | KOH | C₁₂H₁₄O₃ |

| Molar Mass ( g/mol ) | 134.18 | 100.12 | 40.00 | 234.29 | 56.11 | 206.24 |

| Amount (mmol) | 100 | 110 | 10 | ~100 | 200 | - |

| Mass (g) | 13.42 | 11.01 | 0.40 | - | 11.22 | - |

| Volume (mL) | ~13.3 | ~12.0 | - | - | - | - |

| Density (g/mL) | ~1.006 | ~0.92 | - | - | - | - |

| Expected Yield | - | - | - | 70-80% | - | >90% (from ester) |

| Overall Expected Yield | - | - | - | - | - | 63-72% |

Table 2: Predicted Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 12.0-10.0 (br s, 1H, -COOH), 7.4-7.2 (m, 5H, Ar-H), 3.8-3.6 (m, 1H, -CH(Ph)-), 3.0-2.8 (m, 2H, -CH₂-COOH), 2.6-2.4 (m, 2H, -CH₂-C=O), 2.15 (s, 3H, -C(=O)CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~208 (-C=O, ketone), ~178 (-COOH), ~140 (Ar-C, quaternary), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~50 (-CH(Ph)-), ~35 (-CH₂-), ~30 (-CH₂-), ~29 (-CH₃) |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 3100-3000 (C-H stretch, aromatic), ~1710 (strong, C=O stretch, ketone and carboxylic acid), ~1600, ~1495, ~1450 (C=C stretch, aromatic) |

| Mass Spectrometry (ESI-) | m/z: 205.08 [M-H]⁻ |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer

The provided protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Synthesis of 5-Oxo-4-phenylhexanoic acid via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-4-phenylhexanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. Its keto-acid functionality allows for a variety of subsequent chemical transformations. A robust and widely employed method for the synthesis of this and related γ-keto acids is the Michael addition reaction. This application note provides a detailed protocol for the synthesis of this compound, commencing with the Michael addition of diethyl malonate to benzalacetone, followed by a one-pot hydrolysis and decarboxylation sequence.

The overall synthetic pathway involves three key stages:

-

Michael Addition: A base-catalyzed conjugate addition of the enolate of diethyl malonate to the α,β-unsaturated ketone, benzalacetone (4-phenyl-3-buten-2-one). This reaction forms the carbon-carbon bond at the β-position of the ketone, yielding diethyl 2-(1-phenyl-3-oxobutyl)malonate.

-

Hydrolysis: The resulting diester is hydrolyzed, typically under basic conditions, to the corresponding dicarboxylic acid salt.

-

Decarboxylation: Subsequent acidification and heating of the dicarboxylic acid intermediate leads to decarboxylation, affording the final product, this compound.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Michael Addition | Benzalacetone, Diethyl malonate | Sodium ethoxide (NaOEt) | Ethanol (B145695) | 25 - 80 | 2 - 6 | 85 - 95 |

| Hydrolysis & Decarboxylation | Diethyl 2-(1-phenyl-3-oxobutyl)malonate | 1. NaOH (aq) 2. H₂SO₄ (aq) | Water/Ethanol | 100 (reflux) | 4 - 8 | 75 - 85 |

Experimental Protocols

Part 1: Michael Addition Synthesis of Diethyl 2-(1-phenyl-3-oxobutyl)malonate

This protocol details the base-catalyzed Michael addition of diethyl malonate to benzalacetone.

Materials:

-

Benzalacetone (4-phenyl-3-buten-2-one)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol to generate a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.

-

Michael Addition: Dissolve benzalacetone in a minimal amount of absolute ethanol and add this solution dropwise to the enolate mixture. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with a saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(1-phenyl-3-oxobutyl)malonate. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Hydrolysis and Decarboxylation to this compound

This protocol describes the conversion of the Michael adduct to the final carboxylic acid product.

Materials:

-

Diethyl 2-(1-phenyl-3-oxobutyl)malonate

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Hydrolysis: In a round-bottom flask, dissolve the crude diethyl 2-(1-phenyl-3-oxobutyl)malonate in ethanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide. Heat the mixture to reflux for 4-8 hours to ensure complete hydrolysis of the esters.

-

Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid until the pH is strongly acidic. Upon acidification, the dicarboxylic acid intermediate is formed. Gently heat the acidic solution to reflux to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

-

Isolation: Cool the mixture to room temperature. The product may precipitate out of the solution or can be extracted with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexane).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway of the Michael addition synthesis.

Enantioselective Synthesis of (4R)-5-oxo-4-phenylhexanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (4R)-5-oxo-4-phenylhexanoic acid, a chiral γ-keto acid. The primary method detailed utilizes a chiral auxiliary-mediated diastereoselective alkylation, a robust and well-established strategy for the asymmetric synthesis of carboxylic acid derivatives. An alternative approach using rhodium-catalyzed asymmetric conjugate addition is also discussed.

Introduction

Chiral γ-keto acids are valuable building blocks in the synthesis of a variety of biologically active molecules and pharmaceutical agents. The stereochemistry at the γ-position is often crucial for their biological function. (4R)-5-oxo-4-phenylhexanoic acid is a specific stereoisomer whose synthesis requires precise control over the formation of the chiral center. The methodologies presented herein provide reliable routes to obtain this compound with high enantiomeric purity.

The core strategy discussed in detail involves the use of a chiral auxiliary, specifically (+)-(1R,2R)-pseudoephedrine, to direct the stereoselective alkylation of an enolate. This method, pioneered by Myers and coworkers, allows for the efficient and highly diastereoselective formation of α-substituted carboxylic acid derivatives, which can then be converted to the desired product in high enantiomeric excess.[1][2]

Synthetic Strategies

Two primary strategies for the enantioselective synthesis of (4R)-5-oxo-4-phenylhexanoic acid are outlined below.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation (Primary Protocol)

This approach involves the temporary attachment of a chiral auxiliary to a carboxylic acid substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. Finally, the auxiliary is cleaved to yield the enantiomerically enriched target molecule. Both pseudoephedrine and Evans' oxazolidinones are effective chiral auxiliaries for this purpose.[1][2][3][4] The detailed protocol will focus on the use of pseudoephedrine due to its well-documented high efficiency and diastereoselectivity in alkylation reactions.[1][2]

Strategy 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

This method involves the rhodium-catalyzed 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst can induce high enantioselectivity in the formation of the new carbon-carbon bond. While a powerful technique, the specific application to the synthesis of (4R)-5-oxo-4-phenylhexanoic acid would require a suitable α,β-unsaturated precursor.

Data Presentation

The following table summarizes typical quantitative data for the key diastereoselective alkylation step using a pseudoephedrine chiral auxiliary, based on analogous reactions reported in the literature.[1][2]

| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Methyl Iodide | >99:1 | 95 |

| 2 | Ethyl Iodide | >99:1 | 92 |

| 3 | Benzyl Bromide | >99:1 | 98 |

Data presented is representative of the diastereoselective alkylation of pseudoephedrine amides and serves as an expected outcome for the described protocol.

Experimental Protocols

Primary Protocol: Chiral Auxiliary-Mediated Synthesis using (+)-(1R,2R)-Pseudoephedrine

This protocol is adapted from the well-established methodology developed by Myers and coworkers for the asymmetric alkylation of pseudoephedrine amides.[1][2]

Logical Workflow:

References

Application Note: Protocol for the Purification of 5-Oxo-4-phenylhexanoic Acid

Therefore, the following application note is constructed based on established chemical principles and analogous procedures for structurally related compounds. The provided protocols are intended as a general guide for researchers and should be optimized for specific experimental conditions.

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxo-4-phenylhexanoic acid is a keto-carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules in medicinal chemistry. Its structure combines a phenyl ring, a ketone, and a carboxylic acid functional group, making it a versatile synthon. This document outlines a general protocol for the synthesis and purification of this compound, based on analogous chemical transformations.

Synthesis and Purification Overview

A plausible synthetic route for this compound is the Michael addition of a phenyl-containing nucleophile to an appropriate unsaturated ester, followed by hydrolysis. The purification of the final carboxylic acid can be achieved through a combination of acid-base extraction, recrystallization, and/or column chromatography.

Hypothetical Data Summary

The following table presents hypothetical data for the purification of this compound, which should be considered as illustrative examples. Actual results will vary depending on the reaction scale, purity of starting materials, and optimization of the purification procedures.

| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity (by HPLC, %) |

| Crude Product | 10.0 | 10.0 | 100 | 75 |

| After Acid-Base Extraction | 10.0 | 8.5 | 85 | 90 |

| After Recrystallization | 8.5 | 7.2 | 85 | >98 |

| After Column Chromatography | 8.5 | 6.8 | 80 | >99 |

Experimental Protocols

I. Synthesis of this compound (Illustrative Michael Addition)

This protocol is a generalized procedure and requires optimization.

-

Reaction Setup: To a solution of an appropriate phenylacetonitrile (B145931) derivative in a suitable solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride, LDA) at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Michael Addition: To the resulting anion, add an acrylate (B77674) ester (e.g., ethyl acrylate) dropwise at a controlled temperature. Allow the reaction to proceed until completion (monitored by TLC).

-

Workup: Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Hydrolysis: Hydrolyze the crude ester using an aqueous base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol (B145695) or methanol). Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.

II. Purification Protocol

A. Acid-Base Extraction

-

Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate (B1210297).

-

Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

-

Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is acidic (pH ~2), which will precipitate the purified carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product oils out, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent.

B. Recrystallization

-

Solvent Selection: Choose a suitable solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., a mixture of ethyl acetate and hexanes, or water/ethanol).

-

Dissolution: Dissolve the partially purified acid in the minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

C. Column Chromatography

-

Stationary Phase: Prepare a column with silica (B1680970) gel.

-

Mobile Phase: Use a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (e.g., 0.5-1%) to prevent tailing of the carboxylic acid.

-

Elution: Apply the crude product to the column and elute with the chosen mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Caption: General workflow for the purification and analysis of this compound.

Caption: Detailed workflow of the acid-base extraction for purification.

Application Notes and Protocols for the Quantification of 5-Oxo-4-phenylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-4-phenylhexanoic acid is a keto-carboxylic acid of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte is essential for its study in diverse matrices, from reaction mixtures to biological samples. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established principles for the analysis of structurally similar compounds.